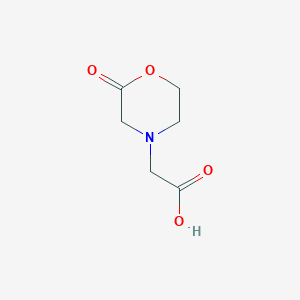

(2-Oxo-morpholin-4-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxomorpholin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-7-1-2-11-6(10)4-7/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYMJALINOFPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362844 | |

| Record name | (2-Oxo-morpholin-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302900-65-8 | |

| Record name | (2-Oxo-morpholin-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 2 Oxo Morpholin 4 Yl Acetic Acid Within Relevant Chemical Classes

(2-Oxo-morpholin-4-yl)-acetic acid, with the chemical formula C₆H₉NO₄, is a multifaceted organic compound that can be classified in several ways, reflecting its chemical nature. nih.gov At its core, it is a morpholine (B109124) derivative . The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a well-established "privileged scaffold" in medicinal chemistry. nih.gov This designation is attributed to the fact that the morpholine moiety frequently appears in a wide array of biologically active compounds and approved drugs, often conferring favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.

Furthermore, the presence of a lactam (a cyclic amide) functionality, specifically a morpholin-2-one (B1368128), and a carboxylic acid group attached to the nitrogen atom, categorizes it as both a lactam and an N-substituted glycine (B1666218) analog . The combination of the rigid lactam structure with the flexible acetic acid side chain creates a unique three-dimensional profile that could be of interest for molecular recognition studies.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉NO₄ | nih.gov |

| Molecular Weight | 159.14 g/mol | nih.gov |

| IUPAC Name | 2-(2-oxomorpholin-4-yl)acetic acid | nih.gov |

| CAS Number | 302900-65-8 | nih.govscbt.com |

| XLogP3 | -2.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

This table is interactive. Click on the headers to sort.

Historical Trajectory of Academic Research and Discovery

The historical record of academic research specifically focused on (2-Oxo-morpholin-4-yl)-acetic acid is sparse. Unlike compounds with landmark discoveries detailed in seminal academic papers, its emergence appears to be more recent and is primarily documented through its inclusion in chemical supplier catalogs and patent literature. A direct line of inquiry into its discovery and initial synthesis within a purely academic context does not yield significant results.

It is plausible that this compound was first synthesized as a building block or intermediate in the broader exploration of morpholine-containing compounds for various applications. Its appearance in patent literature, often as part of a larger library of compounds for screening, suggests its role as a component in the construction of more complex molecules rather than a primary subject of investigation itself. The lack of a dedicated body of academic work on this specific molecule underscores a common scenario in chemical research where the value of a compound may lie in its potential for further elaboration rather than its intrinsic biological activity.

Current Research Landscape and Identified Knowledge Gaps

The current research landscape for (2-Oxo-morpholin-4-yl)-acetic acid is characterized by its availability as a commercial chemical building block rather than as a focal point of active academic research programs. A survey of scientific literature reveals a significant knowledge gap regarding its specific biological activities, synthetic methodologies, and potential applications.

While numerous studies explore the synthesis and biological evaluation of a vast array of morpholine (B109124) derivatives, this compound is seldom the central molecule of these investigations. Its primary role in the current research ecosystem is that of a readily accessible starting material for the synthesis of more complex derivatives. This availability allows researchers to incorporate the 2-oxomorpholine scaffold into larger molecular designs to probe biological systems.

The key knowledge gaps include:

Detailed Synthetic Routes: While likely accessible through standard organic chemistry transformations, dedicated studies optimizing the synthesis of this compound are not readily found in academic journals.

Biological Activity Profile: There is a lack of published data on the specific biological targets or pharmacological effects of the compound itself. While it is listed by some suppliers as a potential Syk inhibitor, for example, peer-reviewed studies validating this are not apparent. scbt.com

Chemical Reactivity and Applications: A thorough exploration of its chemical reactivity and its utility as a scaffold in the synthesis of diverse chemical libraries is an area ripe for investigation.

Significance of 2 Oxo Morpholin 4 Yl Acetic Acid in Contemporary Chemical Biology, Organic Synthesis, and Early Stage Drug Discovery Initiatives

Retrosynthetic Analysis and Strategic Precursors for this compound

A logical retrosynthetic analysis of this compound suggests two primary bond disconnections. The most apparent disconnection is the C4-N bond of the acetic acid side chain, leading to morpholin-2-one and a suitable two-carbon electrophile, such as a haloacetic acid or its ester. This approach relies on the N-alkylation of the pre-formed morpholin-2-one core.

A second strategic disconnection involves the formation of the morpholin-2-one ring itself. This can be envisioned through an intramolecular cyclization. For instance, breaking the C2-O and N-C3 bonds suggests a precursor like an N-(2-hydroxyethyl)amino acid derivative. Alternatively, disconnection of the N-C4 and O-C5 bonds points towards starting materials like an ethanolamine (B43304) derivative and a suitable C2-synthon.

The key strategic precursors identified through this analysis are:

Morpholin-2-one: As the core heterocyclic structure.

Haloacetic acid esters (e.g., ethyl bromoacetate (B1195939), ethyl chloroacetate): As common alkylating agents for the introduction of the acetic acid moiety.

N-(2-hydroxyethyl) amino acids: For intramolecular cyclization strategies.

Ethanolamine and its derivatives: As foundational building blocks for constructing the morpholine ring.

Established Synthetic Routes to the Core (2-Oxo-morpholin-4-yl) Moiety and Integrated Acetic Acid Functionality

The most conventional and widely employed method for the synthesis of this compound involves a two-step process: the synthesis of the morpholin-2-one core followed by its N-alkylation.

Synthesis of the Morpholin-2-one Core: The morpholin-2-one ring is commonly synthesized through the cyclization of N-substituted ethanolamine derivatives. A prevalent method involves the reaction of 2-aminoethoxy)ethanol with a suitable cyclizing agent. Another established route is the intramolecular cyclization of N-(2-hydroxyethyl)glycine or its ester derivatives under acidic or basic conditions.

Integration of the Acetic Acid Functionality: Once morpholin-2-one is obtained, the acetic acid side chain is introduced via N-alkylation. This is typically achieved by reacting morpholin-2-one with an alkylating agent like ethyl chloroacetate (B1199739) or ethyl bromoacetate in the presence of a base. The resulting ester is then hydrolyzed to yield the final this compound. Common bases used for the alkylation step include potassium carbonate, sodium hydride, or triethylamine, in a suitable organic solvent like dimethylformamide (DMF) or acetonitrile. Phase-transfer catalysis has also been employed to facilitate this alkylation under milder, solvent-free conditions, often with microwave irradiation to accelerate the reaction mdpi.com.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Morpholin-2-one, Ethyl bromoacetate | K₂CO₃, DMF, rt | Ethyl (2-oxo-morpholin-4-yl)-acetate | Good | Inferred from general procedures |

| Amides, Alkyl halides | KOH, Phase-transfer catalyst, Microwave | N-alkylated amides | High | mdpi.com |

Novel Synthetic Strategies and Methodological Advancements for this compound Synthesis

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of morpholin-2-ones and their derivatives.

Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogs of this compound

The development of chiral analogs of this compound is of significant interest. Recent advancements have focused on the catalytic asymmetric synthesis of the morpholin-2-one core. One notable approach involves a chiral phosphoric acid-catalyzed domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of cyclic α-iminium hemiacetals, which are formed from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols researchgate.netacs.org. This method provides access to C3-substituted morpholin-2-ones with high enantioselectivity researchgate.netacs.org. Another strategy employs a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence to produce 3-aryl/alkyl morpholin-2-ones with high yields and enantiomeric excesses nih.govacs.org. These enantiomerically enriched morpholin-2-one cores can then be N-alkylated to produce the corresponding chiral this compound derivatives.

| Precursors | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

| Aryl/alkylglyoxals, 2-(Arylamino)ethan-1-ols | Chiral Phosphoric Acid | C3-substituted morpholin-2-ones | High | researchgate.netacs.org |

| Aldehydes, (Phenylsulfonyl)acetonitrile, 1,2-Ethanolamines | Quinine-derived Urea | 3-Aryl/alkyl morpholin-2-ones | up to 99% | nih.govacs.org |

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. For the synthesis of this compound, this includes the use of greener solvents, catalysts, and energy sources. The N-alkylation of morpholin-2-one can be performed under solvent-free conditions using microwave irradiation, which significantly reduces reaction times and the use of volatile organic compounds mdpi.com. Furthermore, the use of catalytic amounts of alkyl halides in the Hofmann N-alkylation of amides with alcohols presents a more atom-economical and environmentally friendly alternative to traditional stoichiometric alkylating agents, generating water as the only byproduct rsc.org. The use of cobalt nanoparticle catalysts for the N-alkylation of amides with alcohols is another green approach that utilizes earth-abundant metals rsc.org. These green methodologies, while demonstrated for general N-alkylations, are directly applicable to the synthesis of this compound.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis of this compound

Flow chemistry offers significant advantages for the scalable and safe synthesis of chemical compounds, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in a continuous manner. While specific flow chemistry setups for the synthesis of this compound are not extensively reported, the principles are highly applicable. The synthesis of morpholine derivatives has been demonstrated in continuous flow systems, for instance, through the photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes organic-chemistry.org. The N-alkylation step, in particular, can be readily adapted to a flow process. By pumping a solution of morpholin-2-one and an alkylating agent through a heated reactor packed with a solid-supported base or a phase-transfer catalyst, a continuous production of the ester precursor could be achieved. This would allow for enhanced safety, higher throughput, and easier scale-up compared to traditional batch processes nih.govyoutube.comrsc.org.

Catalyst Development for Enhanced Efficiency in this compound Production

Catalyst development is crucial for improving the efficiency and selectivity of the synthesis of this compound. For the N-alkylation step, research has focused on developing more active and selective catalysts. Copper-catalyzed N-alkylation of amides and lactams with alkyl halides under visible-light-induced metallaphotoredox conditions has emerged as a powerful and general method princeton.edu. This approach allows for the coupling of a broad range of N-nucleophiles with various alkyl bromides at room temperature, overcoming the high activation barriers of traditional SN2 or SN1 reactions princeton.edu. For the synthesis of the morpholin-2-one core, catalysts based on earth-abundant metals like iron(III) have been used for the diastereoselective synthesis of disubstituted morpholines organic-chemistry.org. The development of highly dispersed cobalt nanoparticles on carbon for the N-alkylation of amides with alcohols also represents a significant advancement towards more sustainable catalytic systems rsc.org.

Derivatization and Functionalization Strategies for this compound

This compound, with its distinct carboxylic acid and lactam moieties, presents a versatile platform for the synthesis of a diverse range of derivatives. The strategic manipulation of these functional groups allows for the introduction of various substituents and the construction of more complex molecular architectures.

Chemical Transformations of the Carboxylic Acid Group in this compound

The carboxylic acid group is a primary site for derivatization, offering a gateway to a variety of functional groups through well-established and novel synthetic methods.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, are applicable. google.com More contemporary and milder methods can also be employed to accommodate sensitive substrates. For instance, the use of clay catalysts in conjunction with acetic acid as an acetylating agent presents an eco-friendly alternative for producing esters from alcohols. google.com While specific examples for the direct esterification of this compound are not extensively detailed in publicly available literature, the general principles of these reactions are broadly applicable.

Amidation: The formation of amides from this compound is crucial for building peptide-like structures and other biologically relevant molecules. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. An alternative approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. A historical method for amide synthesis involves the reaction of an acid anhydride (B1165640) with ammonia (B1221849) or an amine. google.com A novel method for the preparation of carboxylic acid amides involves the use of mixed anhydrides of boric acid and the corresponding organic acid. google.com

Reduction: The selective reduction of the carboxylic acid group in the presence of the lactam functionality can be challenging but offers a route to alcohol derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the carboxylic acid and the lactam. Therefore, chemoselective methods are required. Borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH3-THF), are often used for the selective reduction of carboxylic acids to alcohols in the presence of other reducible functional groups like esters and amides.

A summary of potential transformations of the carboxylic acid group is presented in the table below.

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Reduction | Borane-THF complex | Primary Alcohol |

Modifications and Substitutions on the (2-Oxo-morpholin-4-yl) Ring System

Functionalization of the morpholinone ring itself opens up another dimension for creating structural diversity. This can involve the introduction of substituents at various positions on the heterocyclic core.

While direct C-H activation or functionalization on the unsubstituted (2-Oxo-morpholin-4-yl) ring of the title compound is not widely reported, related systems offer insights into potential strategies. For instance, the synthesis of 2- and 3-substituted morpholine congeners has been achieved through the ring-opening of 2-tosyl-1,2-oxazetidine followed by cyclization. acs.org This suggests that building the desired substitutions into the precursors before the formation of the morpholinone ring is a viable strategy.

In a different approach, the synthesis of flavonoid analogues as scaffolds for combinatorial libraries has been reported, demonstrating the potential for complex structures to be built upon core heterocyclic systems. nih.gov The development of compound libraries often relies on robust synthetic routes that allow for the diversification of a central scaffold. researchgate.netlifechemicals.comlifechemicals.comijpsr.com

Regioselective and Chemoselective Synthetic Manipulations of this compound

The presence of multiple reactive sites in this compound necessitates careful control over reaction conditions to achieve regioselectivity and chemoselectivity.

Chemoselectivity in the context of this molecule primarily refers to the selective reaction of either the carboxylic acid or the lactam. As discussed in section 2.4.1, the choice of reagents is critical. For example, using borane (B79455) for reduction would selectively target the carboxylic acid over the lactam. Conversely, conditions could be chosen to favor reactions at the lactam, such as hydrolysis under harsh basic conditions, although this would lead to ring opening.

Regioselectivity would come into play if one were to functionalize the morpholinone ring itself. For instance, if a substituent were to be introduced, controlling its position (e.g., at C-3, C-5, or C-6) would be a regioselective challenge. The regioselectivity of nucleophilic substitution reactions on fluorinated BOPYPY dyes has been investigated, showing that substitution occurs regioselectively at the F2 position. nih.gov While a different system, this highlights the principles of how electronic and steric factors can direct incoming reagents to a specific position on a heterocyclic ring. The regioselective alkylation of ambident nucleophiles like indole (B1671886) and 2-naphthol (B1666908) can be controlled by the choice of solvent. google.com

In the context of the synthesis of Rivaroxaban (B1684504), a complex drug molecule containing a morpholinone moiety, highly specific and regioselective steps are employed to construct the final architecture, underscoring the importance of such control in multi-step syntheses. googleapis.com

Rational Design Principles for Analogs and Prodrugs of this compound

Design strategies for analogs often involve:

Scaffold Hopping: Replacing parts of the this compound scaffold with other chemical groups that mimic its essential binding features. This can lead to the discovery of novel intellectual property and improved pharmacological profiles.

Bioisosteric Replacement: Substituting the carboxylic acid moiety with other acidic functional groups to modulate acidity, lipophilicity, and metabolic stability.

Substituent-based modifications: Introducing various functional groups onto the morpholine ring to explore new binding interactions with the target protein and enhance activity or selectivity.

Prodrug Design: Masking the polar carboxylic acid group to improve membrane permeability and oral bioavailability. These prodrugs are designed to be cleaved in vivo to release the active parent drug. uobabylon.edu.iqnih.gov

Systematic Structure-Activity Relationship (SAR) Exploration of this compound Scaffolds

Systematic SAR studies are crucial for understanding how structural modifications to the this compound scaffold influence its biological activity. By systematically altering different parts of the molecule, medicinal chemists can identify the key pharmacophoric features required for potent and selective interaction with a biological target.

Impact of Modifications to the Acetic Acid Moiety on Biological Activity

The acetic acid moiety of this compound is a critical functional group that can participate in key interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site. Modifications to this group can profoundly impact biological activity.

Common modifications and their expected impact include:

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and membrane permeability, often as a prodrug strategy. The rate of in vivo hydrolysis back to the active acid is dependent on the nature of the ester group.

Amidation: Formation of amides from the carboxylic acid can introduce additional hydrogen bonding opportunities and alter the electronic and steric profile of the molecule. The choice of the amine component can be used to probe for additional binding pockets in the target protein.

Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can modulate the pKa and physicochemical properties of the molecule, potentially leading to improved oral bioavailability and metabolic stability.

Table 1: Representative Data on the Impact of Acetic Acid Moiety Modifications on Biological Activity (Illustrative)

| Compound ID | Modification of Acetic Acid Moiety | Biological Activity (IC₅₀, µM) |

| 1a | Carboxylic Acid (Parent) | 10 |

| 1b | Methyl Ester | > 100 (inactive as ester) |

| 1c | Benzylamide | 5 |

| 1d | Tetrazole Bioisostere | 8 |

Note: This table is for illustrative purposes to demonstrate the potential impact of modifications and is not based on actual experimental data for a specific target of this compound.

Pharmacological Consequences of Substituents on the Morpholine Ring System

The morpholine ring of this compound provides multiple positions (C3, C5, and C6) for the introduction of substituents. These modifications can influence the molecule's conformation, lipophilicity, and interactions with the target. SAR studies have shown that even small changes to the morpholine ring can have significant effects on biological activity. e3s-conferences.org For instance, the introduction of alkyl or aryl groups can explore hydrophobic pockets within the binding site, potentially increasing potency. e3s-conferences.org The stereochemistry of these substituents is also critical, as different enantiomers or diastereomers can exhibit vastly different biological activities.

A review of morpholine derivatives has indicated that substitutions at the C-4 position of the morpholine ring with a phenyl group and a 4-hydroxy substitution were favorable for certain activities. e3s-conferences.org Furthermore, the introduction of an alkyl substitution at the C-3 position of the morpholine ring has been shown to increase anticancer activity in some contexts. e3s-conferences.org

Table 2: Pharmacological Consequences of Morpholine Ring Substituents (Illustrative)

| Compound ID | Substitution on Morpholine Ring | Biological Activity (IC₅₀, µM) |

| 2a | Unsubstituted | 10 |

| 2b | C3-Methyl | 5 |

| 2c | C5-Phenyl | 2 |

| 2d | C6-Fluoro | 15 |

Note: This table is for illustrative purposes to demonstrate the potential impact of modifications and is not based on actual experimental data for a specific target of this compound.

Influence of Linker Length and Composition in Conjugated this compound Derivatives

In many drug design strategies, the this compound scaffold may be conjugated to another pharmacophore or a targeting moiety via a linker. The length, flexibility, and chemical composition of this linker are critical for optimal biological activity. The linker must position the two conjugated entities in the correct orientation to interact simultaneously with their respective binding sites.

Key considerations for linker design include:

Length: A linker that is too short may prevent the conjugated moieties from reaching their binding sites, while a linker that is too long may lead to an entropic penalty upon binding.

Flexibility: The rigidity or flexibility of the linker can influence the conformational freedom of the conjugate, which can impact binding affinity.

Composition: The atoms and functional groups within the linker can affect its solubility, metabolic stability, and potential to form non-specific interactions.

Pharmacophore Modeling and Ligand-Based Drug Design Utilizing this compound as a Core

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. nih.gov For this compound derivatives, a pharmacophore model can be generated based on a set of known active compounds.

A typical pharmacophore model for a this compound derivative might include:

A hydrogen bond acceptor feature from the lactam carbonyl oxygen.

A hydrogen bond acceptor feature from the ether oxygen of the morpholine ring.

A hydrogen bond donor/acceptor or negative ionizable feature from the carboxylic acid moiety.

Hydrophobic features arising from substituents on the morpholine ring.

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the potential to be active against the target of interest. This ligand-based drug design approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Prodrug and Bioreversible Derivative Strategies for this compound

The carboxylic acid group of this compound, while often crucial for activity, can limit oral bioavailability due to its polarity and potential for rapid metabolism. Prodrug strategies are employed to temporarily mask the carboxylic acid, thereby improving its drug-like properties. uobabylon.edu.iqnih.gov

Mechanistic Aspects of Drug Metabolism and Pharmacokinetics (DMPK) for this compound Derivatives

Direct experimental data on the drug metabolism and pharmacokinetics (DMPK) of this compound derivatives are scarce in the available scientific literature. However, the metabolic fate of this class of compounds can be predicted with a reasonable degree of confidence by examining the metabolism of structurally related drugs that contain the 2-oxo-morpholine (or morpholinone) moiety.

A prominent example is the oral anticoagulant rivaroxaban , which features a 2-oxomorpholine ring. Studies on rivaroxaban have revealed that this moiety is a primary site of metabolic activity. inoncology.esnih.govnih.govdoi.org The main metabolic pathways identified for the morpholinone ring of rivaroxaban are:

Oxidative degradation: This is a major pathway mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2J2. nih.gov This process can involve hydroxylation of the ring followed by further oxidation and ring opening.

Hydrolysis of the lactam amide bond: The amide bond within the 2-oxo-morpholine ring can be cleaved by hydrolysis, leading to a ring-opened metabolite. inoncology.esnih.govdoi.org

Another relevant example is the antibiotic linezolid , which contains a morpholine ring (not the 2-oxo variant). Linezolid is primarily metabolized via oxidation of the morpholine ring, leading to two inactive, ring-opened metabolites. oup.comnih.govresearchgate.netwikipedia.org This process is not dependent on the CYP450 system. wikipedia.org Similarly, the anticancer drug gefitinib (B1684475) undergoes metabolism that includes the oxidative degradation of its morpholine ring, a pathway primarily mediated by CYP3A4. nih.govpharmgkb.orgnih.govresearchgate.net

Based on these examples, it is highly probable that this compound derivatives would undergo metabolism through one or both of the following pathways:

Oxidation of the 2-oxo-morpholine ring: This would likely be a major route of metabolism, potentially catalyzed by CYP enzymes. This could lead to hydroxylated intermediates and subsequent ring-opened products.

Hydrolysis of the lactam: The amide bond in the 2-oxo-morpholine ring is a potential site for hydrolytic cleavage, which would result in a linear, more polar metabolite that can be more easily excreted.

The acetic acid side chain also presents a potential site for metabolism, primarily through conjugation reactions . The carboxylic acid group could be conjugated with glucuronic acid or amino acids, a common phase II metabolic pathway that increases the water solubility of xenobiotics and facilitates their elimination from the body.

Table 1: Potential Metabolic Pathways for this compound Derivatives based on Analogy with Related Drugs

| Metabolic Pathway | Enzymes Involved (Probable) | Resulting Metabolites | Analogous Drug(s) |

| Oxidative Degradation of 2-Oxo-morpholine Ring | Cytochrome P450 (e.g., CYP3A4, CYP2J2) | Hydroxylated derivatives, Ring-opened products | Rivaroxaban, Gefitinib |

| Hydrolysis of Lactam Amide Bond | Hydrolases | Ring-opened carboxylic acid derivatives | Rivaroxaban |

| Conjugation of Acetic Acid Moiety | UDP-glucuronosyltransferases (UGTs), Amino acid transferases | Glucuronide conjugates, Amino acid conjugates | General pathway for carboxylic acids |

Table 2: Predicted DMPK Characteristics of this compound Derivatives

| DMPK Parameter | Predicted Characteristic | Rationale/Influencing Factors |

| Absorption | Variable, dependent on specific derivative | Lipophilicity, pKa of the carboxylic acid, and potential for active transport will influence oral bioavailability. |

| Distribution | Likely to be well-distributed | The morpholine moiety generally improves solubility. Protein binding will depend on the overall structure. |

| Metabolism | Extensive | The 2-oxo-morpholine ring is a likely site for oxidative metabolism and hydrolysis. The acetic acid is a site for conjugation. |

| Excretion | Primarily renal | The polar metabolites and any unchanged parent compound are expected to be eliminated mainly through the kidneys. |

It is important to emphasize that these predictions are based on analogies with other compounds. Definitive information on the DMPK of this compound derivatives would require dedicated in vitro and in vivo experimental studies.

In Vitro Pharmacological Profiling of this compound

A thorough in vitro pharmacological workup is essential to elucidate the biological effects of a compound. However, for this compound, such data is currently unavailable.

Receptor Binding Affinity and Ligand Efficacy Studies

There are no published studies detailing the binding affinity or functional activity of this compound at any specific receptors. Standard radioligand binding assays or functional assays measuring downstream signaling pathways have not been reported for this compound.

Enzyme Inhibition Kinetics and Mechanistic Characterization

Information regarding the inhibitory effects of this compound on specific enzymes is sparse. One commercial supplier, Santa Cruz Biotechnology, lists the compound as a potential Spleen Tyrosine Kinase (Syk) inhibitor. scbt.com However, the primary research data, including IC₅₀ values or kinetic studies to support this claim, are not provided or publicly accessible. Without such data, its activity as a Syk inhibitor remains unconfirmed.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening

No data from cell-based assays investigating the effects of this compound on cellular pathways or resulting in specific phenotypic changes have been published. Such studies would be crucial in identifying potential therapeutic areas or understanding its mechanism of action.

Identification and Validation of Molecular Targets for this compound

The identification of specific molecular targets is a critical step in drug discovery. For this compound, this process has not been described in the available literature.

Target Deconvolution Methodologies

Modern target deconvolution techniques, such as affinity chromatography, expression cloning, or computational approaches, have not been publicly applied to this compound to identify its protein binding partners.

Biophysical Characterization of Protein-Ligand Interactions

In the absence of identified molecular targets, there are no reports on the biophysical characterization of protein-ligand interactions for this compound. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) have not been used to study its binding to any protein.

Proteomics and Genomics Approaches for Target Engagement

There is no available literature detailing the use of proteomics or genomics to identify the molecular targets of this compound.

Elucidation of Cellular and Subcellular Mechanisms of Action of this compound

Specific studies on how this compound modulates intracellular signaling pathways, alters gene expression and protein regulation, or affects organelle function and cellular homeostasis have not been found.

Modulation of Intracellular Signaling Pathways

Information regarding the specific intracellular signaling pathways affected by this compound is not available.

Alterations in Gene Expression and Protein Regulation

There are no published data on the changes in gene expression or protein regulation induced by treatment with this compound.

In Vivo Preclinical Mechanistic Investigations of this compound Analogs (Focus on mechanism)

No in vivo preclinical studies focusing on the mechanism of action of this compound or its close analogs could be identified.

Pharmacodynamic Markers and Mechanistic Readouts

Consequently, no pharmacodynamic markers or mechanistic readouts have been established for this compound or its analogs.

Mechanistic Toxicology of this compound and its Metabolites (Focus on mechanisms)

Detailed studies on the mechanistic toxicology of this compound and its potential metabolites are not available in the public domain. The specific mechanisms by which this compound might exert toxic effects have not been elucidated. However, insights into its potential metabolic fate can be inferred from studies on other morpholine-containing pharmaceutical compounds.

The metabolism of drugs containing a morpholine ring, such as moclobemide (B1677376) and gefitinib, has been studied. nih.govchemicalbook.comtandfonline.comnih.gov These studies indicate that the morpholine moiety can undergo metabolic transformation in the liver, primarily through oxidation. nih.govresearchgate.net The main metabolic routes for the morpholine ring are C-oxidation and N-oxidation, catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net For instance, the metabolism of moclobemide involves both of these pathways. nih.govresearchgate.net Similarly, the metabolism of gefitinib includes the opening of the morpholine ring. chemicalbook.comnih.gov

It is important to emphasize that these are general metabolic pathways for some morpholine-containing drugs and have not been specifically demonstrated for this compound. Without dedicated research, it remains speculative whether this compound undergoes similar biotransformation and what the toxicological implications of any potential metabolites would be.

Pathways of Cellular Toxicity and Apoptosis Induction

No scientific studies have been published that investigate the pathways of cellular toxicity or the induction of apoptosis specifically by this compound. Therefore, information regarding its potential to cause cell death, the mechanisms involved (e.g., mitochondrial-dependent or independent pathways), or the cellular machinery it might interact with to trigger such processes is not available.

Identification of Off-Target Interactions Contributing to Adverse Biological Effects

There are no reports in the scientific literature identifying any off-target interactions for this compound. Studies to determine if this compound binds to unintended biological molecules, which could lead to adverse effects, have not been documented.

Chemical and Physical Properties of this compound

While biological data is scarce, the chemical and physical properties of this compound have been cataloged in chemical databases. nih.gov

| Property | Value | Source |

| Molecular Formula | C6H9NO4 | PubChem nih.gov |

| Molecular Weight | 159.14 g/mol | PubChem nih.gov |

| IUPAC Name | 2-(2-oxomorpholin-4-yl)acetic acid | PubChem nih.gov |

| CAS Number | 302900-65-8 | PubChem nih.gov |

| Physical Description | No data available | |

| Solubility | No data available |

Computational Chemistry Approaches in the Study of 2 Oxo Morpholin 4 Yl Acetic Acid

Quantum Mechanical (QM) Calculations for Conformational Analysis and Electronic Properties of (2-Oxo-morpholin-4-yl)-acetic Acid

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. For this compound, QM methods would be utilized to perform a thorough conformational analysis to identify low-energy structures. This process typically involves a systematic search of the potential energy surface by rotating the flexible dihedral angles of the molecule.

The resulting stable conformers would then be subjected to geometry optimization, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). From these optimized geometries, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Table 1: Hypothetical QM-Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Hypothetical Value | Significance |

| Dipole Moment | 3.5 D | Indicates the molecule's overall polarity, influencing its solubility and ability to engage in dipole-dipole interactions. |

| HOMO Energy | -7.2 eV | The energy of the Highest Occupied Molecular Orbital suggests the molecule's tendency to donate electrons. |

| LUMO Energy | -1.5 eV | The energy of the Lowest Unoccupied Molecular Orbital relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap generally implies greater chemical stability. |

| Mulliken Atomic Charges | O(oxo): -0.6e, N(morpholine): -0.4e, O(acid): -0.7e | These charges reveal the distribution of electrons across the atoms, highlighting potential sites for electrostatic interactions. |

Molecular Docking and Molecular Dynamics Simulations for Receptor-Ligand Interaction Prediction of this compound Derivatives

Should this compound be identified as a fragment or hit in a drug discovery campaign, molecular docking and molecular dynamics (MD) simulations would be the next steps to predict and analyze its binding to a target receptor.

Molecular docking simulations would be used to predict the preferred binding orientation and affinity of a library of this compound derivatives within the active site of a protein. The scoring functions of docking programs provide an estimate of the binding free energy, allowing for the ranking of different derivatives.

Following docking, MD simulations would be employed to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic picture of the binding event, taking into account the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. Analysis of the MD trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For the this compound scaffold, a QSAR study would involve synthesizing and testing a library of derivatives with varying substituents.

A wide range of molecular descriptors would be calculated for each derivative, capturing constitutional, topological, and quantum chemical properties. These descriptors, along with the measured biological activities, would be used to build a predictive QSAR model using techniques such as multiple linear regression or partial least squares. A robust QSAR model can then be used to predict the activity of yet-unsynthesized derivatives, guiding the design of more potent compounds.

De Novo Design and Virtual Screening Methodologies Utilizing this compound as a Template

The this compound core can serve as a starting point for both de novo design and virtual screening efforts.

In de novo design, computational algorithms would "grow" new molecules within the constraints of a receptor's active site, using the this compound moiety as a foundational fragment. This approach can lead to the discovery of novel chemical entities with optimized interactions with the target.

In virtual screening, large chemical libraries would be computationally screened to identify molecules that are structurally similar to this compound or that are predicted to bind to the same target. This is a highly efficient method for enriching a screening collection with compounds that are more likely to be active.

Cheminformatics and Machine Learning Applications in this compound Research and Optimization

Cheminformatics and machine learning offer a suite of tools for managing, analyzing, and modeling chemical data related to this compound and its analogs.

Machine learning models, such as support vector machines or random forests, can be trained on existing data to predict a variety of properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential off-target effects. These predictive models are invaluable for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery and development pipeline.

Role of 2 Oxo Morpholin 4 Yl Acetic Acid As a Synthetic Intermediate in Complex Molecule Construction

Strategic Utility of the (2-Oxo-morpholin-4-yl)-acetic Acid Scaffold in Total Synthesis of Natural Products and Bioactive Molecules

The morpholin-2-one (B1368128) core is a prominent feature in numerous bioactive molecules and approved pharmaceutical agents, underscoring its strategic importance in synthetic and medicinal chemistry. researchgate.net While direct total syntheses of natural products using the specific this compound are not extensively documented, the utility of the closely related morpholinone scaffold is well-established in the synthesis of complex, non-natural bioactive molecules that have significant impact.

A prime example is the antibiotic Linezolid , the first member of the oxazolidinone class of antibacterial agents. researchgate.net It is effective against serious Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Many synthetic routes to Linezolid rely on intermediates that feature a substituted morpholine (B109124) or morpholinone ring. For instance, a key intermediate in several syntheses is 3-fluoro-4-morpholinobenzenamine , which contains the critical morpholine moiety that is ultimately part of the final drug structure. The morpholine ring in these compounds is crucial for achieving the desired pharmacological profile.

Another significant example is the potent and selective neurokinin-1 (NK1) receptor antagonist Aprepitant , used for the prevention of chemotherapy-induced nausea and vomiting. sci-hub.seresearchgate.net The total synthesis of Aprepitant prominently features a chiral morpholin-2-one derivative as a key building block. sci-hub.seacs.org Specifically, intermediates like N-protected-2-hydroxymorpholin-3-ones or (S)-3-(4-fluorophenyl)morpholin-2-one are constructed and elaborated to form the core of the final drug molecule. sci-hub.seresearchgate.net These examples highlight the strategic value of the morpholin-2-one scaffold in assembling complex, high-value bioactive molecules, even if they are not of natural origin.

| Bioactive Molecule | Therapeutic Class | Key Morpholinone Intermediate Example |

| Linezolid | Antibacterial (Oxazolidinone) | 3-Fluoro-4-morpholinobenzenamine |

| Aprepitant | Antiemetic (NK1 Antagonist) | (S)-3-(4-Fluorophenyl)morpholin-2-one |

Application of this compound in the Construction of Advanced Heterocyclic Systems

The this compound scaffold is not only a precursor to molecules where the morpholinone ring is a terminal feature but also serves as a starting point for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the lactam ring and the potential for functionalization at multiple sites allow for its elaboration into bicyclic and other advanced ring structures.

Research has demonstrated the synthesis of fused bicyclic systems originating from morpholinone precursors. For example, a protocol has been established for the synthesis of morpholinopyrimidines , which can be further transformed into bicyclic pyrimidooxazapine derivatives. researchgate.net This involves building a pyrimidine (B1678525) ring onto the morpholine framework, creating a fused heterocyclic system with expanded structural complexity and potential for novel biological activity.

In another synthetic approach, the reaction of 2-hydroxycyclobutanone with specific Wittig reagents bearing a carboxamide moiety has led to the formation of cyclobutane-fused bicyclic γ-lactones . unica.it While this example does not start from a pre-formed morpholinone, it illustrates a strategy where a lactone (structurally related to the lactam in morpholin-2-one) is fused with another ring system. Similar strategies can be envisioned starting from derivatives of this compound, where the lactam could participate in annulation reactions to form fused systems. For instance, reactions leading to the formation of oxazolo[2,3-b]quinazolin-5-ones demonstrate how heterocyclic systems can be fused to create polycyclic structures. rsc.org The development of such synthetic routes is crucial for expanding the chemical space accessible from simple heterocyclic building blocks like morpholin-2-ones.

Development of Novel Pharmaceutical Intermediates and Building Blocks Derived from this compound

The this compound structure is a valuable starting point for generating a wide array of novel pharmaceutical intermediates and building blocks. researchgate.netacs.org The N-acetic acid group can be readily converted into various functional groups (e.g., amides, esters), allowing it to act as a linker to other pharmacophores or as a point for modification to fine-tune a molecule's properties.

The synthesis of the anticoagulant drug Rivaroxaban (B1684504) showcases the utility of morpholinone-containing building blocks. A key intermediate in its synthesis is 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one . This complex molecule contains a morpholin-3-one (B89469) moiety, a close isomer of the 2-oxo structure, demonstrating the importance of this heterocyclic core in constructing advanced pharmaceutical agents.

Similarly, the synthesis of the antibiotic Linezolid involves several key intermediates derived from a morpholine core. One such intermediate is (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one . wikipedia.org This building block, which contains the essential 3-fluoro-4-morpholinophenyl fragment, is constructed and then elaborated in subsequent steps to yield the final active pharmaceutical ingredient. wikipedia.org The development of stable, high-purity crystalline forms of these intermediates is a critical aspect of process chemistry, enabling efficient and scalable production of the drug.

The following table summarizes key building blocks derived from or containing the morpholinone scaffold used in the synthesis of major pharmaceuticals.

| Drug | Key Intermediate/Building Block | Role of the Morpholinone Scaffold |

| Rivaroxaban | 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one | Core structural component of a key synthetic precursor. |

| Linezolid | (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one | Provides the essential morpholinophenyl moiety of the final drug. |

| Aprepitant | 2-Hydroxy-morpholin-3-ones and Morpholine-2,3-diones | Serve as precursors to the stereochemically complex core of the molecule. sci-hub.se |

Stereocontrolled Synthesis of Complex Molecules Utilizing this compound as a Chiral Auxiliary or Synthon

Stereochemistry is paramount in drug design, and the this compound framework provides a valuable platform for stereocontrolled synthesis. Chiral versions of the morpholin-2-one ring can be employed either as chiral synthons (building blocks with pre-defined stereochemistry) or as chiral auxiliaries that control the stereochemical outcome of a reaction before being removed. eurekaselect.comresearchgate.net

The synthesis of chiral 1,2-amino alcohols, which are privileged scaffolds in many drug candidates, can be achieved using chiral morpholin-2-ones as key intermediates. acs.org In one approach, a chiral auxiliary like pseudoephedrine is used to facilitate the diastereoselective synthesis of a chiral morpholinone from an arylglyoxal. acs.org This newly formed chiral morpholinone then serves as a rigid scaffold, a "chiral synthon," which can be further transformed, for example, by ring-opening, to yield the desired enantiomerically pure 1,2-amino alcohol.

Catalytic enantioselective methods for constructing C3-substituted morpholin-2-ones have also been developed. eurekaselect.com These methods, often employing chiral phosphoric acids, can generate morpholinones with high enantioselectivity through processes like a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. eurekaselect.com The resulting enantiopurified morpholin-2-ones are valuable building blocks for complex targets. For example, a concise synthesis of L-742,694 , a neurokinin-1 receptor antagonist, was achieved featuring such an asymmetric aza-benzilic ester rearrangement to form the chiral morpholinone core. eurekaselect.com

These strategies underscore the dual utility of the morpholinone scaffold in stereocontrolled synthesis: it can be the target of asymmetric synthesis to create a chiral building block, or a chiral version can be temporarily incorporated to direct the formation of new stereocenters elsewhere in a molecule. researchgate.net

Future Perspectives and Emerging Research Directions for 2 Oxo Morpholin 4 Yl Acetic Acid

Integration of (2-Oxo-morpholin-4-yl)-acetic Acid Research with Advanced High-Throughput Screening and Omics Technologies

The synergy between traditional chemical synthesis and modern biological screening techniques is set to accelerate the discovery of novel applications for this compound. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against biological targets. For derivatives of this compound, HTS can be employed to efficiently screen for various biological activities. For instance, a fluorescence polarization-based HTS assay has been developed to identify inhibitors of specific protein-protein interactions, a methodology that could be adapted to screen for new activities of these morpholine (B109124) derivatives. dovepress.com

Furthermore, the integration of "omics" technologies—genomics, proteomics, and metabolomics—will provide a more holistic understanding of the biological effects of this compound derivatives. By analyzing the changes in gene expression, protein levels, and metabolic profiles in response to these compounds, researchers can elucidate their mechanisms of action and identify potential new therapeutic targets. This comprehensive approach is crucial for advancing the clinical translatability of these compounds. nih.gov

Exploration of Novel Therapeutic Modalities and Disease Areas for this compound Derivatives

The morpholine scaffold is a recognized privileged structure in medicinal chemistry, known for its favorable physicochemical and metabolic properties. researchgate.netnih.gov This makes derivatives of this compound promising candidates for a wide range of therapeutic areas.

Current research on morpholine-containing compounds has revealed their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting key enzymes. nih.govtandfonline.comacs.org Future research will likely expand to investigate the efficacy of this compound derivatives in other disease contexts. The ability of the morpholine ring to improve pharmacokinetic properties, such as crossing the blood-brain barrier, makes it a valuable component in the design of new central nervous system (CNS) drugs. chemimpex.comnih.gov

Moreover, the versatility of the morpholine structure allows for the synthesis of a diverse library of derivatives. researchgate.net This structural diversity is key to exploring new therapeutic modalities, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. e3s-conferences.orgevitachem.com

Table 1: Potential Therapeutic Applications of Morpholine Derivatives

| Therapeutic Area | Potential Mechanism of Action |

| Neurodegenerative Diseases | Inhibition of enzymes like cholinesterases and monoamine oxidases nih.govtandfonline.com |

| Cancer | Cytotoxic activity against various cancer cell lines e3s-conferences.org |

| Infectious Diseases | Antibacterial and antifungal properties e3s-conferences.org |

| Inflammatory Disorders | Inhibition of inflammatory mediators evitachem.com |

Potential Applications of this compound in Materials Science, Nanotechnology, or Analytical Chemistry

Beyond its pharmaceutical potential, the unique chemical properties of this compound and its derivatives suggest possible applications in other scientific fields. In materials science, morpholine derivatives are used as curing agents and stabilizers in polymers. e3s-conferences.org The incorporation of this compound could lead to the development of advanced materials with enhanced flexibility and chemical resistance. chemimpex.com

In the realm of nanotechnology, the ability of these compounds to be functionalized could be exploited for the creation of novel nanomaterials with specific properties. While direct research is limited, the principles of using organic molecules to modify nanomaterials are well-established.

In analytical chemistry, derivatives of this compound could serve as specialized reagents or probes. For instance, they could be used in diagnostic agents for imaging techniques that require specific tissue targeting. chemimpex.com

Synergistic Research Approaches Combining this compound Chemistry with Artificial Intelligence and Robotics in Chemical Discovery

The integration of artificial intelligence (AI) and robotics is revolutionizing the field of chemical synthesis and drug discovery. nih.govyoutube.com AI algorithms, particularly deep learning and reinforcement learning, can analyze vast datasets to predict the properties of new molecules, identify novel drug targets, and design more efficient synthetic pathways. springernature.comnih.gov

For this compound, AI can be used to:

Design novel derivatives: Generate new molecular structures with optimized therapeutic properties.

Predict bioactivity: Screen virtual libraries of derivatives against various biological targets to prioritize compounds for synthesis and testing.

Optimize reaction conditions: Use machine learning models to predict the optimal conditions for synthesizing these compounds, improving yield and purity.

Q & A

Q. Q1: What are the common synthetic routes for (2-Oxo-morpholin-4-yl)-acetic acid, and how can reaction conditions be optimized?

A: The compound is synthesized via morpholine derivatives reacting with chloroacetic acid under dehydrochlorination conditions, yielding a morpholinylacetic acid core . Advanced methods include multi-step protocols:

- Step 1 : Condensation of morpholine with chloroacetic acid under basic conditions (e.g., NaHCO₃) to form intermediates.

- Step 2 : Oxidation or functionalization at the 2-position using reagents like LiOH or HATU for coupling reactions .

- Optimization : Adjusting stoichiometry (e.g., 1:1.5 molar ratio of morpholine to chloroacetic acid) and solvent polarity (methanol or DMF) improves yields (up to 58% after crystallization) .

Q. Q2: What analytical techniques are recommended for characterizing this compound and its derivatives?

A: Key methods include:

- NMR : ¹H and ¹³C NMR (e.g., δ 169.8 ppm for carbonyl groups) to confirm substituent positions .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

- Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺) and dimeric forms .

Q. Q3: What biological activities have been reported for this compound derivatives?

A: Derivatives exhibit:

- Antifungal Activity : Broad-spectrum efficacy against Candida spp. (MIC₅₀ = 2–8 µg/mL) via inhibition of fungal membrane transporters .

- Kinase Modulation : Analogues like Entospletinib target SYK kinase, blocking B-cell proliferation (IC₅₀ = 10–50 nM in vitro) .

- Experimental Design : Structure-activity relationship (SAR) studies involve substituting the morpholinone ring (e.g., sulfonyl or acetyl groups) to enhance potency .

Advanced Research Questions

Q. Q4: How can mechanistic studies elucidate the role of this compound derivatives in SYK inhibition?

A: Advanced approaches include:

- Kinase Assays : Use recombinant SYK kinase (0.1–1 µM) with ATP-competitive binding assays (e.g., ADP-Glo™) to quantify inhibition .

- Cellular Models : B-cell lymphoma lines (e.g., Ramos cells) treated with derivatives (1–10 µM) followed by phospho-SYK Western blotting .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding to SYK’s active site (ΔG ≈ -9.5 kcal/mol) .

Q. Q5: How can synthetic pathways for this compound derivatives be scaled while maintaining yield and purity?

A: Critical considerations:

- Catalytic Systems : Replace stoichiometric reagents (e.g., HATU) with catalytic Pd/C or Ru complexes for coupling steps .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetic acid/water) ensures >95% purity at gram scales .

- Process Analytics : In-line FTIR monitors reaction progress (e.g., carbonyl peak at 1740 cm⁻¹) .

Q. Q6: How should researchers address contradictions in biological data for derivatives across different studies?

A: Resolve discrepancies via:

- Standardized Assays : Use CLSI guidelines for antifungal MIC testing (pH 7.0, RPMI-1640 media) to minimize variability .

- Counter-Screens : Test compounds against off-target kinases (e.g., JAK2, BTK) to rule out nonspecific effects .

- Meta-Analysis : Compare SAR trends across studies (e.g., electron-withdrawing groups enhance antifungal activity but reduce SYK selectivity) .

Q. Q7: What strategies improve the metabolic stability of this compound derivatives in preclinical models?

A: Key strategies:

- Prodrug Design : Convert carboxylic acid to ethyl esters (logP increase by 1.5–2.0) to enhance oral bioavailability .

- Cytochrome P450 Screening : Identify metabolites using liver microsomes (e.g., human CYP3A4) and modify labile sites (e.g., fluorination at C4) .

- Pharmacokinetics : Monitor plasma half-life (t₁/₂) in rodents (IV vs. oral dosing) to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.